molecular formula C13H14N2O4S2 B2837526 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 852453-25-9

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B2837526
CAS RN: 852453-25-9
M. Wt: 326.39
InChI Key: KAFDVYVBTSWLOP-UHFFFAOYSA-N
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Description

“N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have been reported to act as analgesic (pain-relieving) and anti-inflammatory agents . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

These compounds have shown antimicrobial and antifungal properties . This suggests potential use in the treatment of various bacterial and fungal infections.

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral activity . This could make them valuable in the development of new antiviral drugs.

Diuretic Activity

Some thiazole derivatives have been found to act as diuretics . Diuretics help the body get rid of excess water and salt.

Anticonvulsant and Neuroprotective Activity

Thiazole derivatives have shown potential as anticonvulsant and neuroprotective agents . This suggests they could be used in the treatment of neurological disorders such as epilepsy.

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests potential applications in cancer treatment.

Potential in Drug Discovery

Due to their diverse biological activities, thiazole derivatives are considered valuable scaffolds in drug discovery . They have been used in the synthesis of a variety of drugs, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

Future Directions

Thiazole derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions in the research of thiazole derivatives like “N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” could involve further exploration of these activities and applications.

properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)11-2-3-12-13(6-11)19-5-4-18-12/h2-3,6,8,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFDVYVBTSWLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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